molecular formula C20H30N4O9S2 B1220122 Sulfosuccinimidyl 6-(biotinamido)hexanoate CAS No. 109940-19-4

Sulfosuccinimidyl 6-(biotinamido)hexanoate

Cat. No. B1220122
M. Wt: 534.6 g/mol
InChI Key: UQZHJQWIISKTJN-QUBZPPHQSA-N
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Description

Sulfosuccinimidyl 6-(biotinamido)hexanoate, also known as Sulfo-NHS-LC-Biotin, is a long-chain, water-soluble biotinylation reagent that is reactive toward primary amine groups . It is designed to target cell surface proteins .


Synthesis Analysis

The synthesis of Sulfosuccinimidyl 6-(biotinamido)hexanoate involves the reaction of the compound with primary amine groups in proteins and other molecules . This reaction forms an amide linkage and releases N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Sulfosuccinimidyl 6-(biotinamido)hexanoate includes a negatively charged sulfonate group on the NHS ring structure . This structure creates sufficient polarity within the molecule, allowing it to be directly added into aqueous reactions without prior dissolution of organic solvents .


Chemical Reactions Analysis

Sulfosuccinimidyl 6-(biotinamido)hexanoate covalently binds to amine groups in proteins and other molecules through its NHS ester . This binding forms an amide linkage and releases N-hydroxysuccinimide .


Physical And Chemical Properties Analysis

Sulfosuccinimidyl 6-(biotinamido)hexanoate is a solid compound with a white to off-white color . It has a molecular weight of 556.59 . The compound is soluble in water and DMSO .

Scientific Research Applications

Probing Conformational Changes in Proteins

Sulfosuccinimidyl 6-(biotinamido)hexanoate has been effectively used to probe conformational changes in proteins. This biotin derivative binds covalently to the ϵ-amino group of lysine residues in proteins. Researchers have found that the biotinylation patterns of proteins like bovine serum albumin are reproducible and correlate with the unfolding of the protein, as evidenced by mass spectrometry. This technique has been applied to analyze proteins such as the human band 3 anion exchanger in erythrocytes, offering insights into conformational changes upon infection with malaria parasites (Azim-Zadeh et al., 2007).

Labeling Surface Proteins

This compound has been used to label surface proteins of various organisms. For instance, it helped in labeling the surface proteins of Trypanosoma brucei brucei, providing a non-radioactive method to study these proteins without affecting the biological activities of the organism. The method proved to be fast, stable, and reproducible, with clear labeling of specific proteins at room temperature (Ezeokonkwo et al., 2003).

Enrichment and Analysis of Cell Surface Proteins

This chemical has been instrumental in the enrichment and analysis of cell surface proteins. For instance, it was used in characterizing the surface-exposed membrane subproteome of human mammary epithelial cells. By lysine-specific in situ labeling, followed by liquid chromatography-tandem mass spectrometry, researchers were able to unambiguously identify proteins situated on the cell surface (Chen et al., 2003).

Enzyme Immunoassay Applications

Sulfosuccinimidyl 6-(biotinamido)hexanoate has been used in a novel and sensitive noncompetitive enzyme immunoassay for peptides. The biotinylated peptides were trapped onto anti-peptide IgG-coated polystyrene balls, leading to a highly sensitive detection method. This method showed significant improvement in sensitivity compared to other competitive immunoassays (Tanaka et al., 1989).

Detection of Cell Surface Proteins

Researchers have used this compound to study the orientation of ciliary membrane proteins in Tetrahymena thermophila. By labeling ciliary surface proteins and comparing Western blots of different cellular fractions, they gained insights into the properties of these proteins (Dentler, 1992).

Identifying Nitrogen-Regulated Proteins in Marine Phytoplankton

This reagent was used to label the cell surfaces of Emiliania huxleyi, a marine microorganism, under different growth conditions. This led to the identification of a nitrogen-regulated protein, nrp1, which is a major membrane or wall protein in nitrogen-limited cells (Palenik & Koke, 1995).

Safety And Hazards

The safety data sheet for Sulfosuccinimidyl 6-(biotinamido)hexanoate suggests that it should be handled with standard procedures for chemical fires . Personal protective equipment should be used, and contact with skin and eyes should be avoided .

properties

IUPAC Name

1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHJQWIISKTJN-QUBZPPHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911405
Record name N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

CAS RN

109940-19-4
Record name Sulfosuccinimidyl 6-(biotinamido)hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109940194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
WL Dentler - The Journal of protozoology, 1992 - Wiley Online Library
Tetrahymena thermophila cells were labeled with sulfosuccinimidyl 6‐(biotinamido) hexanoate, a sensitive nonradioactive probe for cell surface proteins, and Western blots of …
Number of citations: 19 onlinelibrary.wiley.com
N Akiyama, O Hiraoka, Y Fujii, H Terashima… - Protein expression and …, 1992 - Elsevier
Three different types of biotinylated endothelin 1 (ET-1) derivatives, [Cys 1 ]-biotinylated ET-1, [Lys 9 ]-biotinylated ET-1, and [Cys 1 ][Lys 9 ]-dibiotinylated ET-1, were obtained when the …
Number of citations: 27 www.sciencedirect.com
RC Ezeokonkwo, WE Agu, SJ Black - Tropical Veterinarian, 2003 - ajol.info
Here we describe a non-radioactive procedure that makes use of Ez-linkTM Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(Biotinamido) hexanoate to label the surface proteins of …
Number of citations: 2 www.ajol.info
I Schvartz, G Gitlin, T Amarant, O Ittoop, E Hazum - Peptides, 1991 - Elsevier
Biotinylated derivatives of endothelin (ET)-1 were prepared by chemical modification of ET-1 with sulfosuccinimidyl 6-(biotinamido) hexanoate. Two major biotinylated ET analogs were …
Number of citations: 6 www.sciencedirect.com
AW Yem, HA Zurcher-Neely, KA Richard… - Journal of Biological …, 1989 - Elsevier
Recombinant human interleukin-1β (rIL-1β) was chemically modified by a 10-fold molar excess (reagent:protein) of sulfosuccinimidyl 6-(biotinamido) hexanoate (sulfo-NHS-LC-biotin) …
Number of citations: 45 www.sciencedirect.com
AW Yem, A Richard, D StaiteS - researchgate.net
Recombinant human interleukin-18 (rIL-16) was chemically modified. by a 10-fold molar excess (reagent: protein) of sulfosuccinimidyl 6-(biotinamido) hexanoate (sulfo-NHS-LC-biotin) …
Number of citations: 0 www.researchgate.net
N Kim, DK Kim, YJ Cho - Current Applied Physics, 2010 - Elsevier
A biotinylated anti-rat C-reactive protein (CRP) antibody was ingeniously prepared by the reaction of the unmodified antibody with a water-soluble sulfosuccinimidyl-6-(biotinamido)…
Number of citations: 48 www.sciencedirect.com
A Gerasimou, R Ramella, A Brero, O Boero… - Cellular & Molecular …, 2009 - Springer
Ischemic diseases are characterized by the presence of pro-apoptotic stimuli, which initiate a cascade of processes that lead to cell injury and death. Several molecules and events …
Number of citations: 1 link.springer.com
WNU Chen, LR Yu, EF Strittmatter… - PROTEOMICS …, 2003 - Wiley Online Library
Abstract Characterization of the surface exposed membrane subproteome of human mammary epithelial cells (strain 184 A1L5) implemented lysine specific in situ labeling of the …
K Tanaka, S Hashida, T Kohno, K Yamaguchi… - Biochemical and …, 1989 - Elsevier
A novel and sensitive noncompetitive enzyme immunoassay for peptides is described (Fig. 1). Peptides were biotinylated using sulfosuccinimidyl-6-(biotinamido)hexanoate and were …
Number of citations: 12 www.sciencedirect.com

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